

# Spantide II Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | spantide II |           |
| Cat. No.:            | B1681974    | Get Quote |

An in-depth analysis of the structural modifications of the potent tachykinin antagonist, **Spantide II**, and their impact on biological activity. This guide provides a comprehensive overview for researchers, scientists, and professionals engaged in drug discovery and development.

**Spantide II** is a potent and selective undecapeptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the preferred target of the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. The development of potent and selective NK1 receptor antagonists like **Spantide II** has been a significant focus of research for therapeutic interventions in these areas. This technical guide delves into the core structure-activity relationships (SAR) of **Spantide II**, providing a detailed analysis of how modifications to its amino acid sequence influence its antagonist potency.

# **Structure of Spantide II and its Analogs**

**Spantide II** is an analog of Substance P, with seven amino acid substitutions.[1] A key modification from its predecessor, Spantide I, is the substitution of Gln6 with Asn6, a change that significantly increases its antagonist potency.[2] The structures of Substance P, Spantide I, and **Spantide II** are presented below for comparison.



Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Spantide I: D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln6-D-Trp7-Phe8-D-Trp9-Leu¹¹-Leu¹¹-NH2[3]

**Spantide II**: D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn6-D-Trp7-Phe8-D-Trp9-Leu¹0-Nle¹¹-NH₂[3]

## **Quantitative Structure-Activity Relationship Data**

The antagonist activity of **Spantide II** and its analogs has been evaluated in various bioassays. The following tables summarize the key quantitative data, primarily focusing on the pA2 values obtained from the isolated rabbit iris sphincter muscle bioassay, a functional assay for tachykinin antagonism. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.



| Compound    | Sequence                                                                                                                                                                                                                                                  | pA <sub>2</sub> (Rabbit<br>Iris Sphincter)<br>[4] | pIC50 (Rabbit<br>Iris Sphincter)<br>[3] | pA <sub>2</sub> (Guinea<br>Pig Taenia<br>Coli)[3] |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|-----------------------------------------|---------------------------------------------------|
| Spantide II | D-NicLys¹- Pro²-3-Pal³-Pro⁴- D-Cl₂Phe⁵-Asn6- D-Trp <sup>7</sup> -Phe <sup>8</sup> -D- Trp <sup>9</sup> -Leu¹0-Nle¹¹- NH₂                                                                                                                                  | 7.2                                               | 6.0                                     | 7.7                                               |
| Spantide I  | D-Arg <sup>1</sup> -Pro <sup>2</sup> -Lys <sup>3</sup> -<br>Pro <sup>4</sup> -Gln <sup>5</sup> -Gln <sup>6</sup> -<br>D-Trp <sup>7</sup> -Phe <sup>8</sup> -D-<br>Trp <sup>9</sup> -Leu <sup>10</sup> -Leu <sup>11</sup> -<br>NH <sub>2</sub>             | -                                                 | 5.1                                     | 7.0                                               |
| Analog 1    | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , D-<br>Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP | 6.9                                               | -                                       | -                                                 |
| Analog 2    | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Nle <sup>11</sup> ]-SP      | 7.3                                               | -                                       | -                                                 |
| Analog 3    | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ]-SP      | 6.8                                               | -                                       | _                                                 |



| Analog 4 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> ]-SP                                                  | <5.5 | - | - |  |
|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|---|---|--|
| Analog 5 | [Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP                                    | <5.5 | - | - |  |
| Analog 6 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP(2-11) | 7.4  | - | - |  |
| Analog 7 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP(3-11) | 7.2  | - | - |  |
| Analog 8 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP(4-11) | 6.7  | - | - |  |
| Analog 9 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,                                                                                                                                                                                                             | <5.5 | - | - |  |



|           | Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP(5-11)                                                                    |     |   |   |
|-----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|---|---|
| Analog 10 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Cys(Bzl) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Nle <sup>11</sup> ]-SP              | 7.4 | - | - |
| Analog 11 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , D-Trp <sup>9</sup> ,<br>Leu <sup>10</sup> , Nle <sup>11</sup> ]-SP                        | 6.0 | - | - |
| Analog 12 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,<br>D-Trp <sup>7</sup> , Phe <sup>8</sup> , D-<br>Trp <sup>9</sup> , Leu <sup>10</sup> ,<br>Met <sup>11</sup> ]-SP | 7.1 | - | - |
| Analog 13 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , Phe <sup>3</sup> , Pro <sup>4</sup> ,<br>D-Phe(Cl <sub>2</sub> ) <sup>5</sup> ,<br>Asn <sup>6</sup> , D-Trp <sup>7</sup> ,<br>Phe <sup>8</sup> , D-Trp <sup>9</sup> ,<br>Leu <sup>10</sup> , Nle <sup>11</sup> ]-SP        | 7.0 | - | - |
| Analog 14 | [D-Lys(Nic) <sup>1</sup> ,<br>Pro <sup>2</sup> , 3-Pal <sup>3</sup> ,<br>Pro <sup>4</sup> , D-<br>Phe(Cl <sub>2</sub> ) <sup>5</sup> , Asn <sup>6</sup> ,                                                                                                                   | 6.2 | - | - |



|           | Trp <sup>7</sup> , Phe <sup>8</sup> , D- Trp <sup>9</sup> , Leu <sup>10</sup> , Nle <sup>11</sup> ]-SP |
|-----------|--------------------------------------------------------------------------------------------------------|
| Analog 15 | [D-Lys(Nic)¹, Pro², 3-Pal³, Pro⁴, D- Phe(Cl₂)⁵, Asn⁶, 6.1 D-Trp७, Phe³, Trp७, Leu¹⁰, Nle¹¹]-SP         |

## **Core Structure-Activity Relationship Insights**

Analysis of the data reveals several key structural features that contribute to the potent antagonist activity of **Spantide II** and its analogs at the NK1 receptor:

- Position 1 (D-NicLys): The N-terminally acylated D-amino acid appears to be important for potent antagonism.
- Position 3 (3-Pal): The presence of 3-pyridylalanine at this position contributes to high potency.[4]
- Position 5 (D-Cl<sub>2</sub>Phe): A D-amino acid with a bulky, hydrophobic, and electron-withdrawing substituent on the phenyl ring, such as 3,4-dichloro-D-phenylalanine, is crucial for high antagonist activity. Substitution with D-Cys(Bzl) also maintains high potency.[4]
- Position 6 (Asn): The substitution of Gln<sup>6</sup> in Spantide I with Asn<sup>6</sup> in **Spantide II** is a critical modification that significantly enhances antagonist potency.[2]
- Positions 7 and 9 (D-Trp): The presence of D-tryptophan at both positions 7 and 9 is a common feature of potent tachykinin antagonists and is essential for activity.[3][4]
- Position 11 (NIe): Norleucine at the C-terminus is favorable for antagonist activity.[4]
- C-Terminal Truncations: Progressive truncation from the C-terminus leads to a significant loss of antagonist activity, highlighting the importance of the full undecapeptide sequence.[4]



# Experimental Protocols Isolated Rabbit Iris Sphincter Muscle Bioassay

This functional assay is widely used to evaluate the antagonist activity of compounds at tachykinin receptors.[4]

#### Methodology:

- Tissue Preparation: Albino rabbits are euthanized, and their eyes are enucleated. The iris sphincter muscle is carefully dissected and mounted in an organ bath containing Krebs' physiological solution, maintained at 37°C and bubbled with a mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub>.[2][5]
- Isometric Tension Recording: The muscle is connected to an isometric transducer to record changes in muscle tension.[6]
- Electrical Field Stimulation: The muscle is subjected to electrical field stimulation to induce non-cholinergic, non-adrenergic contractions, which are mediated by the release of endogenous tachykinins.[5]
- Antagonist Evaluation: A concentration-response curve to an NK1 receptor agonist (e.g., Substance P) is established. The antagonist (Spantide II or its analog) is then added to the organ bath at a fixed concentration, and the agonist concentration-response curve is redetermined.[4]
- Data Analysis: The potency of the antagonist is expressed as a pA<sub>2</sub> value, calculated from the shift in the agonist's concentration-response curve.[4]

#### **Guinea Pig Taenia Coli Bioassay**

This is another classical smooth muscle preparation used to assess the activity of tachykinin receptor ligands.[3]

#### Methodology:

 Tissue Preparation: A segment of the taenia coli is dissected from the cecum of a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's



solution) at 37°C, aerated with 95% O2 and 5% CO2.

- Isometric Contraction Measurement: The tissue is connected to an isometric force transducer to measure contractile responses.
- Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is generated to determine the EC<sub>50</sub> value.
- Antagonist Incubation: The tissue is incubated with the antagonist (Spantide II or its analog)
  for a specified period.
- Determination of Antagonist Potency: The concentration-response curve to Substance P is repeated in the presence of the antagonist. The pA<sub>2</sub> value is then calculated to quantify the antagonist's potency.[3]

#### **Aequorin-Based Functional Calcium Assay**

This cell-based assay provides a high-throughput method for screening and characterizing NK1 receptor antagonists by measuring changes in intracellular calcium concentration.[7]

#### Methodology:

- Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is stably or transiently co-transfected with the human NK1 receptor and the photoprotein aequorin.
- Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which binds to aequorin.
- Assay Procedure: The cells are placed in a luminometer. The antagonist is added to the cells, followed by the addition of an NK1 receptor agonist (e.g., Substance P).
- Luminescence Detection: Activation of the NK1 receptor by the agonist leads to an increase in intracellular calcium, which binds to aequorin, triggering a luminescent signal. The presence of an antagonist will inhibit this signal.
- Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced luminescence, and IC<sub>50</sub> values are determined.[7]



# **Signaling Pathways and Experimental Workflow**

The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for the structure-activity relationship analysis of **Spantide II** analogs.



Click to download full resolution via product page

Caption: NK1 Receptor Signaling Pathway and Antagonism by Spantide II.





Click to download full resolution via product page

Caption: Experimental Workflow for **Spantide II** SAR Analysis.



#### Conclusion

The structure-activity relationship of **Spantide II** reveals a complex interplay of amino acid residues that contribute to its high-affinity antagonism of the NK1 receptor. Key modifications at specific positions, particularly the introduction of non-natural amino acids and the substitution at position 6, are critical for its potent biological activity. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a robust framework for the continued design and development of novel NK1 receptor antagonists with improved therapeutic profiles. This guide serves as a foundational resource for researchers aiming to build upon the knowledge of **Spantide II**'s SAR to discover next-generation therapeutics targeting the Substance P/NK1 receptor system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Effects of substance P on the isolated iris sphincter muscle of the albino rabbit PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spantide II, a novel tachykinin antagonist having high potency and low histaminereleasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological assessment of spantide II analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncholinergic, nonadrenergic contraction and substance P in rabbit iris sphincter muscle
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of histamine and substance P on the rabbit and human iris sphincter muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Spantide II Structure-Activity Relationship: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681974#spantide-ii-structure-activity-relationship-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com